molecular formula C14H15NO2 B1361204 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-30-0

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1361204
M. Wt: 229.27 g/mol
InChI Key: APTDNVFPUFIPJW-UHFFFAOYSA-N
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Description

The compound is a derivative of methoxyphenol . Methoxyphenols are aromatic organic compounds with a methoxy group and a phenol group . They are used in various applications, including as intermediates in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific structural data for “1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” was not found.

Scientific Research Applications

Synthesis and Structure Determination

  • Summary of Application: This compound was used in the synthesis of a new compound, 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
  • Methods of Application: The reaction involved equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
  • Results or Outcomes: The reaction yielded the desired product in 88% yield. The structure of the product was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

Antioxidant and Antimicrobial Activity

  • Summary of Application: A compound with a similar structure, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized and evaluated for its antioxidant and antimicrobial activities .
  • Methods of Application: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .
  • Results or Outcomes: The synthesized compounds were found to have significant antioxidant and antimicrobial activities. The metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . Molecular docking results supported the experimental results of the antioxidant activities of the compounds .

Asymmetric Oxidation

  • Summary of Application: The compound 1-(4-methoxyphenyl) ethanol, which has a similar structure, was used in an experiment to improve asymmetric oxidation with Acetobacter sp. CCTCC M209061 cells .
  • Methods of Application: The experiment involved adding a deep eutectic solvent to a two-phase system. The reaction was performed in a [C4MIM][PF6]/buffer biphasic system .
  • Results or Outcomes: The reaction efficiency was significantly improved by adding the deep eutectic solvent [ChCl][Gly] to the reaction system. The optimal substrate concentration and the initial reaction rate were significantly increased, and the reaction time was shortened .

Biocatalytic Production

  • Summary of Application: A compound with a similar structure, 1-(4-methoxyphenyl) ethanol, was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .
  • Methods of Application: The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .
  • Results or Outcomes: The compound was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at the optimized conditions .

Ultraviolet Filters for Cosmetic Applications

  • Summary of Application: A compound with a similar structure, Avobenzone (also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione), is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .
  • Methods of Application: Avobenzone is used as an active ingredient in sunscreen products. It is added to the formulation of these products to provide protection against UVA rays .
  • Results or Outcomes: The use of Avobenzone in sunscreens helps reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering ultraviolet (UV) radiation .

Inhibition of Linoleate Oxygenase Activity

  • Summary of Application: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles were studied for their potential to inhibit the linoleate oxygenase activity of ALOX15 .
  • Methods of Application: The compounds were tested in vitro for their ability to inhibit the enzyme ALOX15. The enzyme is involved in lipid peroxidation and plays a role in various cancer and inflammation models .
  • Results or Outcomes: The study found that these compounds inhibit the catalytic activity of ALOX15 in a substrate-specific manner. However, the molecular basis for this allosteric inhibition remains unclear .

properties

IUPAC Name

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTDNVFPUFIPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346810
Record name 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

347331-30-0
Record name 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
S Ahmed, A Mital, A Akhir, D Saxena… - European Journal of …, 2023 - Elsevier
A series of pyrrole-thiazolidinone hybrids was designed, synthesized and evaluated for activities against ESKAP bacteria panel and mycobacterial pathogens. From the series, …
Number of citations: 3 www.sciencedirect.com
SS Kamble, J Choudhari, R Nimma… - Cancer …, 2022 - Wiley Online Library
Background Natural products with targeted bioactivity have gained major attention in the field of cancer research owing to emerging anti‐cancer drug resistance and off target toxicities. …
Number of citations: 2 onlinelibrary.wiley.com

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